3-(N-(4-(二甲氨基)丁-2-炔-1-基)磺酰胺基)噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

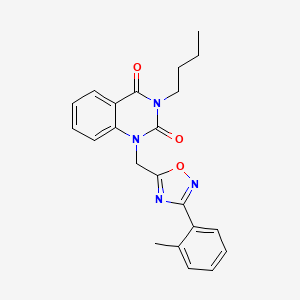

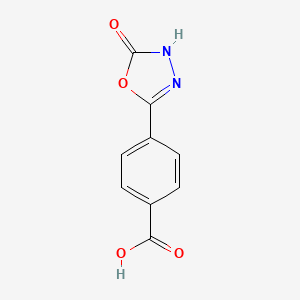

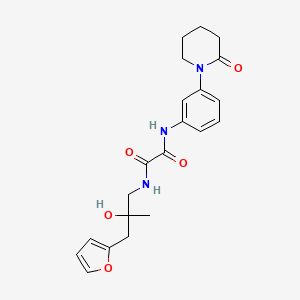

This compound is an organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a carboxylate group (COO-), a sulfamoyl group (SO2NH2), and a dimethylamino group (N(CH3)2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, carboxylate group, sulfamoyl group, and dimethylamino group would all contribute to its overall structure .Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, thanks to its various functional groups. For example, the carboxylate group could participate in acid-base reactions, the sulfamoyl group could undergo hydrolysis, and the dimethylamino group could take part in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate, sulfamoyl, and dimethylamino groups could make this compound soluble in polar solvents .科学研究应用

合成和结构分析

- 合成和 X 射线结构:一项研究详细介绍了由 2-氨基苯并噻唑和丁-2-炔二酸二甲酯制成的化合物的合成和 X 射线分析,展示了此类化合物在探索分子结构和相互作用方面的潜力。通过直接方法解析的结构表明了硫原子在分子 π 键和键长变化中的重要性,为类似化合物在材料科学和分子工程中的研究应用提供了基础 (C. Chan, J. C. Ma, T. Mak, 1977).

分子相互作用和反应

- 碳二亚胺-亚砜反应:本研究重点介绍了含有反应性亚甲基基团的化合物与二环己基碳二亚胺和二甲基亚砜之间的反应,导致形成高度稳定的锍离子。这些反应的见解可用于设计新的合成路线,并了解涉及类似结构的分子相互作用 (A. Cook, J. G. Moffatt, 1968).

环境化学

- 原油组分的 photochemical 降解:对苯并噻吩衍生物在水溶液中的光化学降解的研究提供了对原油组分环境归宿的见解,表明相关化合物在研究环境污染和降解途径中具有潜在的研究应用 (J. Andersson, Stefan Bobinger, 1996).

抗菌活性

- 抗菌活性和对接研究:一项关于 4-((4,4-二甲基-2,6-二氧环己亚烷基)甲基氨基)-N-(取代的)苯磺酰胺衍生物的研究报告了有趣的抗菌活性,表明结构类似的化合物在开发新的抗菌剂中的潜力。分子对接的使用进一步表明了在药物设计和分子相互作用研究中的应用 (M. Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017).

未来方向

作用机制

Target of Action

A related compound, linagliptin, is known to be a potent and selective inhibitor of dipeptidyl peptidase-4 (dpp-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .

Mode of Action

If it shares similarities with linagliptin, it may act as an inhibitor of its target enzyme, dpp-4 . By inhibiting DPP-4, it could potentially increase the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release, thereby regulating blood glucose levels .

Biochemical Pathways

If it acts similarly to linagliptin, it may influence the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels .

Result of Action

If it acts similarly to Linagliptin, it could potentially lead to increased insulin secretion and decreased glucagon release, helping to regulate blood glucose levels .

属性

IUPAC Name |

methyl 3-[4-(dimethylamino)but-2-ynylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S2/c1-14(2)8-5-4-7-13-20(16,17)10-6-9-19-11(10)12(15)18-3/h6,9,13H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYACVLTYCFVCTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNS(=O)(=O)C1=C(SC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(N-(4-(dimethylamino)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)

![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)

![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)

![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2394523.png)